N-(2-pyridin-2-ylethyl)cyclopentanamine
Description
N-(2-pyridin-2-ylethyl)cyclopentanamine is a cyclopentanamine derivative featuring a pyridinylethyl group attached to the amine nitrogen.
Properties
IUPAC Name |
N-(2-pyridin-2-ylethyl)cyclopentanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-2-6-11(5-1)14-10-8-12-7-3-4-9-13-12/h3-4,7,9,11,14H,1-2,5-6,8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDKWBHGWLHHOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCCC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations on the Cyclopentane Ring
Compounds with methyl or ethyl substituents on the cyclopentanamine core exhibit distinct steric and electronic properties. For example:
- 3-Methyl-N-((S)-1-phenylethyl)cyclopentanamine (29a) : A single methyl group alters the molecule’s conformational flexibility compared to unsubstituted analogs .
Key Insight : Methyl/ethyl substituents modulate molecular rigidity and interaction with biological targets, as seen in calcium channel inhibitors .
Variations in the Amine Side Chain
The nature of the amine side chain significantly influences pharmacological and chemical behavior:
- N-(1-phenylethyl)cyclopentanamine (9-R/S) : The phenylethyl group confers lipophilicity, enhancing blood-brain barrier penetration. Enantiomers (R and S) show stereochemistry-dependent activity in receptor binding .
- N-((5-(4-fluoro-2-[11C]methoxyphenyl)pyridin-3-yl)methyl)cyclopentanamine : A pyridinylmethyl group with fluorine and methoxy substituents enables use as a PET tracer for NMDA receptors, highlighting the impact of aromatic substituents on imaging applications .
phenylethyl) and solubility in polar solvents.
Pharmaceutical Derivatives with Heterocyclic Substituents
Complex cyclopentanamine derivatives are explored for therapeutic applications:
- N-((1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)acetamide : Incorporates a fused heterocyclic system for NMDA receptor antagonism, demonstrating the role of extended aromatic systems in receptor specificity .
- N-(3-[3H]3-Methoxy Phenyl)-N′-Methylguan : Highlights the importance of methoxy groups in enhancing binding affinity for neurological targets .
Stereochemical Considerations
Enantiomers of cyclopentanamine derivatives exhibit divergent biological activities:
- (R)-(+)-N-(1-phenylethyl)cyclopentanamine (9-R) vs. (S)-(−)-isomer (9-S) : Stereochemistry influences receptor binding kinetics and metabolic stability .
Target Compound : If the pyridinylethyl side chain introduces chirality, enantiomeric resolution could be critical for applications in asymmetric synthesis or targeted drug design.
Data Tables
Table 1: Structural and Functional Comparison of Cyclopentanamine Derivatives
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